molecular formula C11H17N5O2S2 B2754303 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 898461-82-0

2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B2754303
CAS No.: 898461-82-0
M. Wt: 315.41
InChI Key: FEWBMVFPRGJKSJ-UHFFFAOYSA-N
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Description

2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that features a thiadiazole ring, a cyclohexylcarbamoyl group, and an acetamide moiety

Mechanism of Action

Target of Action

Urea derivatives, such as this compound, are known to form multiple stable hydrogen bonds with protein and receptor targets . This suggests that the compound could interact with a variety of biological targets.

Mode of Action

Urea derivatives are known to establish key drug-target interactions and fine-tune crucial drug-like properties . This implies that the compound could interact with its targets in a way that modulates their function, leading to changes in cellular processes.

Biochemical Pathways

Given the potential for urea derivatives to interact with a variety of targets , it’s plausible that multiple pathways could be affected, leading to downstream effects on cellular processes.

Result of Action

One urea derivative was found to exhibit promising antiproliferative activity on several cancer cell lines , suggesting that 2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

    Introduction of the Cyclohexylcarbamoyl Group: The thiadiazole-2-thiol is then reacted with cyclohexyl isocyanate to introduce the cyclohexylcarbamoyl group.

    Formation of the Acetamide Moiety: Finally, the compound is reacted with chloroacetamide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of advanced materials with specific electronic or optical properties.

    Biological Research: It is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of polymers and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
  • **2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-fluorobenzyl)acetamide

Uniqueness

2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylcarbamoyl group enhances its hydrophobic interactions, while the thiadiazole ring provides a versatile platform for various chemical modifications.

Properties

IUPAC Name

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2S2/c12-8(17)6-19-11-16-15-10(20-11)14-9(18)13-7-4-2-1-3-5-7/h7H,1-6H2,(H2,12,17)(H2,13,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWBMVFPRGJKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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